3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride
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Overview
Description
3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride is a complex organic compound featuring an imidazo[1,5-a]pyridine core. This structure is known for its stability and versatility, making it a valuable scaffold in various chemical and biological applications. The compound’s unique arrangement of functional groups, including a sulfonyl fluoride moiety, imparts distinct chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core through a cyclization reaction involving an aromatic ketone and benzaldehyde in the presence of ammonium acetate and acetic acid . This intermediate is then subjected to further functionalization to introduce the dimethylcarbamoyl and sulfonyl fluoride groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Scale-up processes often employ continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The imidazo[1,5-a]pyridine core can participate in redox reactions, altering its electronic properties.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, facilitate oxidation reactions.
Reducing Agents: Such as sodium borohydride, are used for reduction processes.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution typically yields sulfonamide derivatives, while hydrolysis can produce sulfonic acids and related compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery and material science.
Biology and Medicine
In biological research, this compound is explored for its potential as a biochemical probe. The sulfonyl fluoride group can act as an irreversible inhibitor of serine proteases, making it useful in studying enzyme mechanisms and developing therapeutic agents .
Industry
Industrially, the compound’s stability and reactivity are leveraged in the development of advanced materials, including polymers and coatings. Its ability to form strong covalent bonds with various substrates makes it valuable in surface modification applications.
Mechanism of Action
The mechanism by which 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl fluoride exerts its effects often involves covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes, leading to irreversible inhibition. This covalent bonding disrupts normal enzyme function, providing insights into enzyme activity and potential therapeutic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl chloride
- 3-[3-(dimethylcarbamoyl)imidazo[1,5-a]pyridin-1-yl]benzene-1-sulfonyl bromide
Uniqueness
Compared to its chloride and bromide analogs, the sulfonyl fluoride derivative is more reactive towards nucleophiles, making it a more potent inhibitor in biochemical applications. Its unique reactivity profile allows for more selective and efficient modification of target proteins, enhancing its utility in both research and industrial contexts .
Properties
CAS No. |
2694728-43-1 |
---|---|
Molecular Formula |
C16H14FN3O3S |
Molecular Weight |
347.4 |
Purity |
95 |
Origin of Product |
United States |
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